molecular formula C22H15BrClN3O3 B11312066 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11312066
M. Wt: 484.7 g/mol
InChI Key: RWATXMRKRXSLMS-UHFFFAOYSA-N
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Description

2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, an oxazole ring, and various substituents including bromophenoxy and chlorophenyl groups. The unique structure of this compound makes it of significant interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds under acidic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via nucleophilic substitution reactions, where a bromophenol derivative reacts with an appropriate leaving group.

    Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the furan and oxazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitro group can produce corresponding amines.

Mechanism of Action

The mechanism of action of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • **2-{5-[(4-CHLOROPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-BROMOPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
  • **2-{5-[(4-METHOXYPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
  • **2-{5-[(4-NITROPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of both bromophenoxy and chlorophenyl groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H15BrClN3O3

Molecular Weight

484.7 g/mol

IUPAC Name

2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-[(2-chlorophenyl)methylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H15BrClN3O3/c23-15-5-7-16(8-6-15)28-13-17-9-10-20(29-17)22-27-19(11-25)21(30-22)26-12-14-3-1-2-4-18(14)24/h1-10,26H,12-13H2

InChI Key

RWATXMRKRXSLMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N)Cl

Origin of Product

United States

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